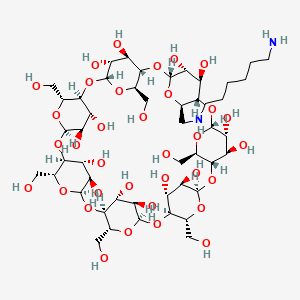
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a chemical compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of an ethyl group, two oxo groups, and a carbothioamide group attached to a tetrahydropyrimidine ring.
Preparation Methods
The synthesis of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with thiourea under acidic conditions, followed by cyclization to form the desired pyrimidine ring. The reaction conditions typically include heating the mixture to reflux in the presence of a suitable solvent such as ethanol or acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can be compared with other similar compounds such as:
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a nitrile group instead of a carbothioamide group, which can lead to different chemical reactivity and biological activity.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and potentially more reactive in certain chemical reactions.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has additional substituents on the pyrimidine ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H9N3O2S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
1-ethyl-2,4-dioxopyrimidine-5-carbothioamide |
InChI |
InChI=1S/C7H9N3O2S/c1-2-10-3-4(5(8)13)6(11)9-7(10)12/h3H,2H2,1H3,(H2,8,13)(H,9,11,12) |
InChI Key |
NGDVAKUXMJGEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880056.png)


![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
